2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride

Catalog No.
S742995
CAS No.
50971-79-4
M.F
C14H15ClN2S
M. Wt
278.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochlor...

CAS Number

50971-79-4

Product Name

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride

IUPAC Name

2-phenothiazin-10-ylethanamine;hydrochloride

Molecular Formula

C14H15ClN2S

Molecular Weight

278.8 g/mol

InChI

InChI=1S/C14H14N2S.ClH/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16;/h1-8H,9-10,15H2;1H

InChI Key

LAVBLPLCRGKRCC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCN.Cl

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCN.Cl

Anti-psychotic Agents

Anti-infective Agents

Antioxidant

These compounds have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-cancer Agents

Anti-Parkinson Agents

These compounds have been recognized as anti-Parkinson agents . They can be used in the treatment of Parkinson’s disease, a long-term degenerative disorder of the central nervous system.

Enzyme Inhibitors

Phenothiazine derivatives have been qualified as valuable MALT1 protease, cholinesterase, and butyryl-cholinesterase enzyme inhibitors . These inhibitors can be used in various biochemical and pharmacological applications.

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₄H₁₅ClN₂S. It is characterized by a phenothiazine moiety, which contributes to its unique properties. The compound appears as a solid and is typically available in a hydrochloride salt form, enhancing its solubility in water. This compound is notable for its structural features, including a phenothiazine ring fused to an ethylamine chain, which imparts specific biological activities and potential therapeutic applications .

Because of the lack of research on this specific compound, its mechanism of action remains unknown. However, phenothiazines are known to interact with various neurotransmitter systems, such as dopamine and serotonin, which play a role in mood, cognition, and movement control [].

The chemical behavior of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride can be explored through various reactions:

  • Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts, such as the hydrochloride form.
  • Alkylation: The amine can undergo alkylation reactions with electrophiles, potentially modifying its pharmacological properties.
  • Oxidation and Reduction: The sulfur atom in the phenothiazine structure can participate in redox reactions, affecting the compound's stability and reactivity.

These reactions are crucial for synthesizing derivatives that may enhance the compound's efficacy or alter its pharmacokinetic properties.

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride exhibits various biological activities primarily attributed to its phenothiazine structure. It has been studied for:

  • Antipsychotic Properties: Similar to other phenothiazines, it may influence neurotransmitter systems, particularly dopamine receptors.
  • Antimicrobial Activity: Some studies suggest that compounds with phenothiazine cores exhibit antibacterial and antifungal properties.
  • Neuroprotective Effects: There is emerging evidence that it may provide neuroprotection in certain models of neurodegenerative diseases.

The specific mechanisms of action require further investigation to fully elucidate its pharmacological profile.

The synthesis of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride typically involves several key steps:

  • Formation of Phenothiazine: Starting from diphenyl sulfide, phenothiazine can be synthesized through cyclization reactions involving appropriate reagents.
  • Alkylation: The phenothiazine derivative can then be reacted with ethylene diamine or similar amines to introduce the ethylamine side chain.
  • Hydrochloride Salt Formation: Finally, the free base can be treated with hydrochloric acid to yield the hydrochloride salt form.

This multi-step synthesis allows for the modification of various functional groups to tailor the compound for specific applications .

The applications of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride span several fields:

  • Pharmaceuticals: It is primarily explored for use in psychiatric medications due to its potential antipsychotic effects.
  • Research Chemicals: Used in laboratory settings for studying neurotransmitter interactions and other biological processes.
  • Agricultural Chemicals: Its antimicrobial properties may lend it utility in agricultural formulations against pathogens.

These applications highlight the versatility of this compound in both clinical and research environments.

Studies on 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride have focused on its interactions with various biological targets:

  • Receptor Binding Studies: Investigations into its affinity for dopamine and serotonin receptors reveal potential mechanisms underlying its therapeutic effects.
  • Drug Interactions: Understanding how this compound interacts with other medications can inform clinical usage and safety profiles.
  • Metabolic Pathways: Studies examining how this compound is metabolized in vivo provide insights into its pharmacokinetics and dynamics.

These interaction studies are crucial for assessing the safety and efficacy of the compound in therapeutic contexts.

Several compounds share structural features or biological activities with 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructure TypeCommon Uses
ChlorpromazinePhenothiazineAntipsychotic
ThioridazinePhenothiazineAntipsychotic
ProchlorperazinePhenothiazineAntiemetic

Uniqueness

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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